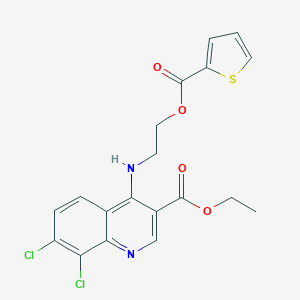
2-(3-Isobutyrylthioureido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Isobutyrylthioureido)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as IBTBA, and its molecular formula is C12H16N2O2S.
Mecanismo De Acción
The mechanism of action of 2-(3-Isobutyrylthioureido)benzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. This compound has been shown to have potent inhibitory effects on various enzymes, including carbonic anhydrase and urease.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Isobutyrylthioureido)benzamide has a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. This compound has also been shown to have potential anticancer activity, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3-Isobutyrylthioureido)benzamide in lab experiments is its unique chemical structure, which makes it a versatile compound for various applications. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 2-(3-Isobutyrylthioureido)benzamide. One area of interest is the development of new drugs based on this compound for the treatment of various diseases, including cancer, inflammation, and microbial infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as biochemistry and pharmacology.
Métodos De Síntesis
The synthesis of 2-(3-Isobutyrylthioureido)benzamide involves the reaction between 3-amino benzoic acid and isobutyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiourea to form the final product, which is purified by recrystallization.
Aplicaciones Científicas De Investigación
2-(3-Isobutyrylthioureido)benzamide has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Its unique chemical structure and properties make it a promising candidate for drug discovery research.
Propiedades
Nombre del producto |
2-(3-Isobutyrylthioureido)benzamide |
|---|---|
Fórmula molecular |
C12H15N3O2S |
Peso molecular |
265.33 g/mol |
Nombre IUPAC |
2-(2-methylpropanoylcarbamothioylamino)benzamide |
InChI |
InChI=1S/C12H15N3O2S/c1-7(2)11(17)15-12(18)14-9-6-4-3-5-8(9)10(13)16/h3-7H,1-2H3,(H2,13,16)(H2,14,15,17,18) |
Clave InChI |
RLZAOEBBBPYDJK-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)N |
SMILES canónico |
CC(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-chlorophenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241451.png)
![8,8-dimethyl-2-methylsulfanyl-5-(2-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241454.png)
![8,10-dibromo-2,6-dioxo-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B241455.png)

![8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B241459.png)

![N-[(pentanoylamino)-[4-(trifluoromethyl)phenyl]methyl]pentanamide](/img/structure/B241462.png)




![Cyclohexyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B241483.png)
